REACTION_SMILES
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[CH2:13]([NH+:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH:1]1([C:7](=[O:8])[O:9][CH2:10][CH:11]=[CH2:12])[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6]1.[NH2:44][CH2:45][P:46](=[O:47])([OH:48])[OH:49].[OH:50][OH:51].[S:38](=[O:39])([O:40][CH3:41])([OH:42])=[O:43]>>[CH:1]1([C:7](=[O:8])[O:9][CH2:10][CH:11]=[CH2:12])[CH2:2][CH:3]2[CH:4]([CH2:5][CH2:6]1)[O:39]2
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Name
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CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)C1CC=CCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NCP(=O)(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
COS(=O)(=O)O
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Name
|
|
Type
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product
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Smiles
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C=CCOC(=O)C1CCC2OC2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |